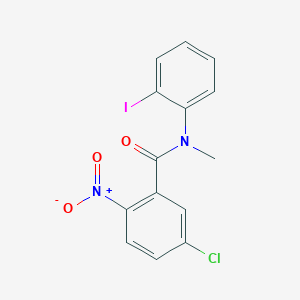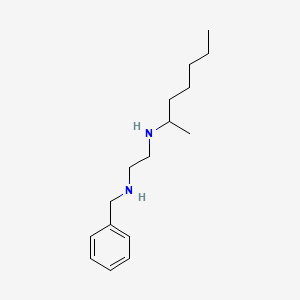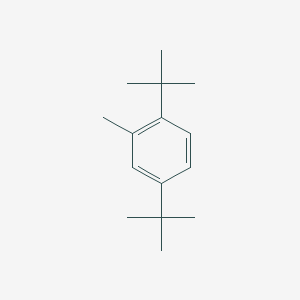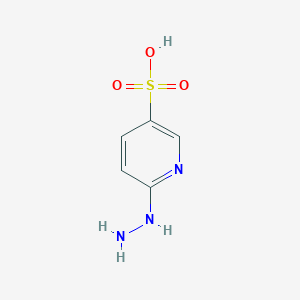![molecular formula C23H49NO3 B14225676 (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol CAS No. 796844-54-7](/img/structure/B14225676.png)
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol: is a synthetic compound with a complex structure that includes a long octadecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecylamine, ethylene oxide, and glycerol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.
化学反応の分析
Types of Reactions
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of ethers or esters.
科学的研究の応用
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: It is utilized in the production of cosmetics and personal care products due to its moisturizing and emulsifying properties.
作用機序
The mechanism of action of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. The hydroxyethyl and diol groups contribute to its hydrophilic properties, facilitating interactions with aqueous environments. This amphiphilic nature makes it an effective emulsifying agent and enhances its ability to deliver hydrophobic drugs across cell membranes.
類似化合物との比較
Similar Compounds
(2S)-3-[(2-Hydroxyethyl)(hexadecyl)amino]propane-1,2-diol: Similar structure but with a shorter hexadecyl chain.
(2S)-3-[(2-Hydroxyethyl)(dodecyl)amino]propane-1,2-diol: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
The uniqueness of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol lies in its long octadecyl chain, which provides enhanced hydrophobic interactions and greater stability in lipid bilayers compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong membrane integration and stabilization.
特性
CAS番号 |
796844-54-7 |
|---|---|
分子式 |
C23H49NO3 |
分子量 |
387.6 g/mol |
IUPAC名 |
(2S)-3-[2-hydroxyethyl(octadecyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(19-20-25)21-23(27)22-26/h23,25-27H,2-22H2,1H3/t23-/m0/s1 |
InChIキー |
RXTWXBOGZDLDFL-QHCPKHFHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)C[C@@H](CO)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
